2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile
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Overview
Description
2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Chemical Reactions Analysis
2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield thiols or sulfides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active molecules. It has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it is used in industrial chemistry as a corrosion inhibitor and in the development of insecticides .
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit specific kinases or interfere with DNA replication. As an anti-inflammatory agent, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways .
Comparison with Similar Compounds
2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The unique combination of the methylsulfanyl, phenyl, and thiophen-2-yl groups in this compound provides it with distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-20-17-14(11-18)13(12-6-3-2-4-7-12)10-15(19-17)16-8-5-9-21-16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMIATGELIRABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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